2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethoxyphenoxyethyl group The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Preparation of 4-Ethoxyphenol: This can be achieved by the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-(4-Ethoxyphenoxy)ethyl Bromide: The 4-ethoxyphenol is then reacted with 2-bromoethanol in the presence of a base to form 2-(4-ethoxyphenoxy)ethyl bromide.
N-Alkylation of Piperidine: The 2-(4-ethoxyphenoxy)ethyl bromide is then reacted with piperidine in the presence of a base such as sodium hydride to form 2-[2-(4-ethoxyphenoxy)ethyl]piperidine.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the ethoxy group or to reduce the piperidine ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 2-[2-(4-hydroxyphenoxy)ethyl]piperidine.
Substitution: Formation of 2-[2-(4-substituted phenoxy)ethyl]piperidine derivatives.
Scientific Research Applications
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenoxyethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various binding sites, potentially modulating the activity of enzymes or receptors involved in biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Methoxyphenoxy)ethyl]piperidine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.
2-[2-(4-Propoxyphenoxy)ethyl]piperidine hydrochloride: Similar structure but with a propoxy group instead of an ethoxy group.
2-[2-(4-Butoxyphenoxy)ethyl]piperidine hydrochloride: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness
2-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-17-14-6-8-15(9-7-14)18-12-10-13-5-3-4-11-16-13;/h6-9,13,16H,2-5,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKPDDJYRQFEKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-38-5 | |
Record name | Piperidine, 2-[2-(4-ethoxyphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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